molecular formula C25H27ClN4O4S B2813425 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-07-1

7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

カタログ番号: B2813425
CAS番号: 688054-07-1
分子量: 515.03
InChIキー: MOKYZXZQDLXFJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a quinazoline derivative featuring a 4-chlorophenyl-substituted piperazine moiety linked via a 6-oxohexyl chain to a [1,3]dioxolo[4,5-g]quinazolin-8-one core with a sulfanylidene group at position 4. Its molecular formula is C₂₇H₂₉ClN₄O₅S (calculated molecular weight: 578.07 g/mol). Structural analogs often vary in substituents on the piperazine ring, chain length, or quinazoline modifications, leading to divergent pharmacological profiles.

特性

IUPAC Name

7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O4S/c26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)4-2-1-3-9-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h5-8,14-15,19H,1-4,9-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIOFYZAGAQXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 688054-07-1) is a synthetic derivative featuring a complex heterocyclic structure. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H27ClN4O4S
  • Molecular Weight : 515.0 g/mol
  • IUPAC Name : 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

Research indicates that derivatives of compounds with similar structures exhibit moderate to strong antibacterial activity against specific strains such as Salmonella typhi and Bacillus subtilis. For instance:

  • Screening Results : In a study evaluating antibacterial efficacy, several synthesized compounds showed promising results with IC50 values indicating their potency against bacterial strains.
CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14±0.003
Compound BBacillus subtilis0.63±0.001

These values suggest that the compound may be a candidate for further development as an antibacterial agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this have shown significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound demonstrated strong urease inhibition with IC50 values comparable to established inhibitors.

The mechanism of action involves the interaction of the piperazine ring and chlorophenyl group with biological receptors and enzymes. This interaction potentially modulates receptor activity or inhibits enzymatic functions critical for bacterial survival and proliferation.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • A study by Omar et al. (1996) highlighted the anti-inflammatory and anticancer properties of piperazine derivatives.
  • Research conducted by Kumar et al. (2009) focused on the anticancer potential of quinazoline derivatives.

類似化合物との比較

Substituent Effects on Receptor Binding

  • Chlorophenyl vs. Fluorophenyl () : The 4-chlorophenyl group in the target compound likely increases lipophilicity compared to the 2-fluorophenyl analog, favoring interactions with hydrophobic receptor pockets. Fluorine’s smaller size and electronegativity might improve selectivity for serotonin or dopamine receptors but reduce metabolic stability due to susceptibility to oxidative defluorination.
  • This modification could shift activity toward peripheral targets.

Chain Length and Flexibility

  • 6-Oxohexyl vs. 4-Oxobutyl () : The target compound’s longer 6-oxohexyl chain may better position the piperazine moiety for optimal interaction with G-protein-coupled receptors (GPCRs) compared to the shorter chain in K284-5245. Shorter chains could reduce binding affinity if critical interactions depend on spatial alignment.

Core Modifications

  • Benzodioxol vs. Chlorophenyl (): The benzodioxol group in BA92666 and K284-5246 introduces additional oxygen atoms, which may engage in hydrogen bonding or dipole interactions absent in the target compound.

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction conditions be systematically optimized?

The synthesis of this compound involves multi-step reactions, including amide bond formation and heterocyclic ring closure. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide coupling steps .
  • Temperature control : Maintaining 60–80°C during piperazine moiety incorporation improves yield .
  • Catalysts : Triethylamine or DMAP can accelerate nucleophilic substitutions .
    Methodological approach : Use a Design of Experiments (DoE) framework to test variables (solvent, temperature, catalyst ratio) and analyze outcomes via HPLC purity assays .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.8 ppm indicate piperazine protons; δ 6.5–7.5 ppm confirm aromatic/chlorophenyl groups .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm and thiocarbonyl (C=S) at ~200 ppm .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., calculated [M+H]⁺ = 593.11) ensures molecular formula accuracy .
  • IR spectroscopy : Bands at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) validate functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

Target identification and screening protocols include:

  • Enzyme inhibition assays : Measure IC₅₀ against kinases or phosphodiesterases using fluorogenic substrates .
  • Cellular viability assays : MTT or resazurin-based tests for cytotoxicity (e.g., IC₅₀ in cancer cell lines like HeLa or MCF-7) .
  • Receptor binding studies : Radioligand displacement assays (e.g., 5-HT or dopamine receptors) to assess affinity .

Advanced Research Questions

Q. How can computational modeling elucidate its interaction with biological targets?

Methodology :

  • Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., serotonin receptors) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict modifications .
    Example finding : The 4-chlorophenyl group enhances hydrophobic interactions with receptor pockets, while the sulfanylidene moiety may stabilize hydrogen bonds .

Q. How should researchers address contradictory data in biological activity studies?

Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, serum proteins). Resolution steps :

Replicate assays under standardized conditions (e.g., serum-free media, controlled pH 7.4) .

Validate target specificity using siRNA knockdown or CRISPR-edited cell lines .

Analyze metabolite interference via LC-MS to detect degradation products .

Q. What advanced methodologies characterize its enzyme inhibition kinetics?

Techniques :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) to immobilized enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Stop-flow kinetics : Resolve rapid enzymatic turnover rates in the presence of the compound .
    Data interpretation : Non-competitive inhibition patterns suggest allosteric binding, requiring crystallography for validation .

試験管内研究製品の免責事項と情報

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